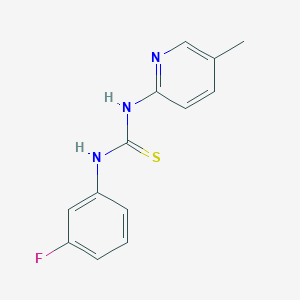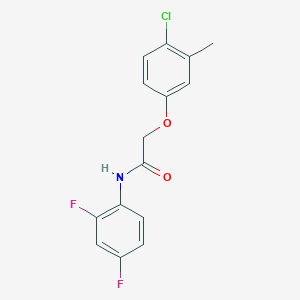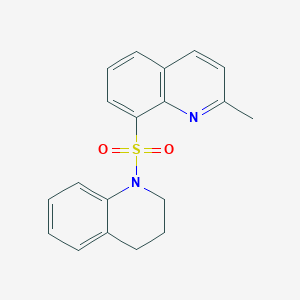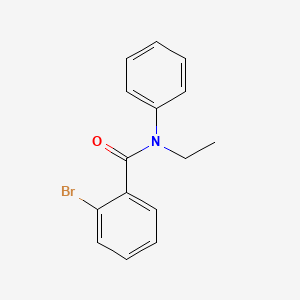
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea, also known as Sunitinib, is a small molecule inhibitor that targets receptor tyrosine kinases (RTKs) and has been approved by the US Food and Drug Administration (FDA) for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
作用機序
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea inhibits the activity of multiple RTKs by binding to the ATP-binding site of the receptors. This binding prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to have anti-tumor effects in various cancer models, including renal cell carcinoma and gastrointestinal stromal tumors. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is crucial for tumor growth. In addition, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to have immunomodulatory effects, which may contribute to its anti-tumor activity.
実験室実験の利点と制限
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has some limitations for lab experiments. It is a potent inhibitor of multiple RTKs, which can make it difficult to study the specific effects of individual receptors. In addition, it has been shown to have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea. One area of research is the development of new analogs with improved potency and selectivity for specific RTKs. Another area of research is the combination of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea with other anti-cancer agents to enhance its anti-tumor effects. Finally, the study of the immunomodulatory effects of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea may lead to the development of new immunotherapeutic approaches for cancer treatment.
Conclusion:
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea is a small molecule inhibitor that targets multiple RTKs and has been approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Its mechanism of action is well understood, and it has been extensively studied for its potential therapeutic applications. While it has some limitations for lab experiments, there are several future directions for the study of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea that may lead to the development of new cancer therapies.
合成法
The synthesis of N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea involves the reaction of 3-fluoroaniline and 5-methyl-2-pyridinecarboxaldehyde with thiourea in the presence of a catalyst. The reaction proceeds through a condensation reaction and yields the desired product with a high yield.
科学的研究の応用
N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These RTKs play a crucial role in tumor growth and angiogenesis, and the inhibition of their activity by N-(3-fluorophenyl)-N'-(5-methyl-2-pyridinyl)thiourea has been shown to have anti-tumor effects in various cancer models.
特性
IUPAC Name |
1-(3-fluorophenyl)-3-(5-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c1-9-5-6-12(15-8-9)17-13(18)16-11-4-2-3-10(14)7-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDJYYRZWSUJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(5-methylpyridin-2-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5800438.png)




![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)

![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5800483.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5800524.png)

![N-{4-[(2-propylpentanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5800539.png)